molecular formula C16H12Cl2 B083949 9,10-Bis(chloromethyl)anthracene CAS No. 10387-13-0

9,10-Bis(chloromethyl)anthracene

Cat. No.: B083949
CAS No.: 10387-13-0
M. Wt: 275.2 g/mol
InChI Key: UOSROERWQJTVNU-UHFFFAOYSA-N
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Description

9,10-Bis(chloromethyl)anthracene is an organic compound with the molecular formula C16H12Cl2. It is characterized by its yellow crystalline appearance and is known for its stability under normal temperatures and pressures . This compound is primarily used in organic synthesis and has significant applications in various scientific fields.

Scientific Research Applications

9,10-Bis(chloromethyl)anthracene has diverse applications in scientific research:

Safety and Hazards

9,10-Bis(chloromethyl)anthracene is a poison by intravenous route . It is a questionable carcinogen with experimental neoplastic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of Cl- . It causes severe skin burns and eye damage and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(chloromethyl)anthracene typically involves the reaction of anthracene with chloromethylating agents. One common method includes the use of dioxane and concentrated hydrochloric acid. Anthracene and trioxymethylene are added to the reaction container, stirred, and heated to induce a micro reflux reaction. The product is then washed, filtered, dried, and recrystallized to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reaction vessels and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(chloromethyl)anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.

    Reduction Reactions: Reduction of the chloromethyl groups can yield 9,10-dimethylanthracene.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Various substituted anthracenes depending on the nucleophile used.

    Oxidation Products: Anthraquinones.

    Reduction Products: 9,10-Dimethylanthracene.

Mechanism of Action

The mechanism of action of 9,10-Bis(chloromethyl)anthracene involves its ability to act as a bifunctional alkylating agent. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in studying the interactions of small molecules with biological macromolecules .

Comparison with Similar Compounds

  • 9,10-Dimethylanthracene
  • 9,10-Dibromomethylanthracene
  • 9-Anthracenemethanol

Comparison:

  • 9,10-Dimethylanthracene: Lacks the reactive chloromethyl groups, making it less versatile in substitution reactions.
  • 9,10-Dibromomethylanthracene: Similar reactivity but bromine atoms can be more easily displaced than chlorine atoms, affecting reaction conditions and products.
  • 9-Anthracenemethanol: Contains hydroxyl groups instead of chloromethyl groups, leading to different reactivity and applications.

9,10-Bis(chloromethyl)anthracene stands out due to its dual chloromethyl groups, which provide unique reactivity and versatility in synthetic applications .

Properties

IUPAC Name

9,10-bis(chloromethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12Cl2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSROERWQJTVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065059
Record name Anthracene, 9,10-bis(chloromethyl)-
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Molecular Weight

275.2 g/mol
Source PubChem
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CAS No.

10387-13-0
Record name 9,10-Bis(chloromethyl)anthracene
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Record name 9,10-Bis(chloromethyl)anthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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